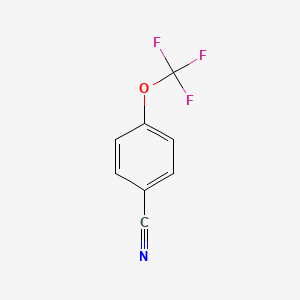
4-(Trifluoromethoxy)benzonitrile
概要
説明
4-(Trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4F3NO . It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzonitrile core. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals, including fluvoxamine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzonitrile scaffold. One common method involves the reaction of 4-hydroxybenzonitrile with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts such as nickel complexes can facilitate the arylcyanation reactions, further improving efficiency .
化学反応の分析
Types of Reactions: 4-(Trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other derivatives
Common Reagents and Conditions:
Substitution: Sodium hydride in methyl t-butyl ether.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium
Major Products:
Substitution: 4-(Trifluoromethoxy)benzyl trichloroacetimidate.
Reduction: 4-(Trifluoromethoxy)benzylamine.
Oxidation: 4-(Trifluoromethoxy)benzoic acid
科学的研究の応用
4-(Trifluoromethoxy)benzonitrile is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is an intermediate in the synthesis of fluvoxamine, an antidepressant.
Industry: It is used in the production of agrochemicals and materials with specialized properties
作用機序
The mechanism of action of 4-(Trifluoromethoxy)benzonitrile is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the molecules, thereby improving their pharmacokinetic properties. The nitrile group can participate in various biochemical pathways, contributing to the overall activity of the synthesized compounds .
類似化合物との比較
- 4-(Trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
- 4-Methoxybenzonitrile
- 4-Fluorobenzonitrile
Comparison: 4-(Trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This makes it particularly valuable in the synthesis of pharmaceuticals where such properties are desirable .
特性
IUPAC Name |
4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHIXOMWXCHJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073163 | |
| Record name | Benzonitrile, 4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332-25-2 | |
| Record name | 4-(Trifluoromethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Trifluoromethoxy)benzonitrile enable the generation of fluorophosgene in this research?
A1: The research demonstrates that this compound acts as a precursor to fluorophosgene under specific conditions. [] When exposed to visible light in the presence of an organic photosensitizer, it undergoes a single-electron reduction. This reduction triggers the fragmentation of this compound, releasing both fluorophosgene and benzonitrile as products. [] This in situ generation of fluorophosgene is then leveraged for further synthetic applications. []
Q2: What is the significance of generating fluorophosgene in this manner, and how was it used in the study?
A2: Traditionally, using fluorophosgene directly can be challenging due to its high reactivity and toxicity. This research presents a novel, photocatalytic approach to generate fluorophosgene in situ. [] By generating it directly within the reaction mixture from a more stable precursor like this compound, the researchers could control its reactivity and utilize it effectively. [] The study successfully demonstrated the application of this generated fluorophosgene in synthesizing carbonates, carbamates, and urea derivatives via intramolecular cyclization reactions. [] This method offers a potentially safer and more controlled alternative for incorporating fluorophosgene in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

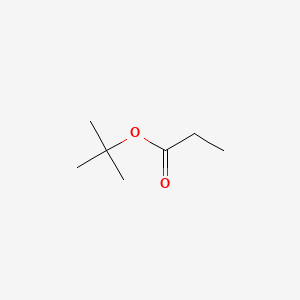
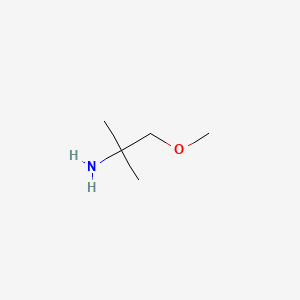
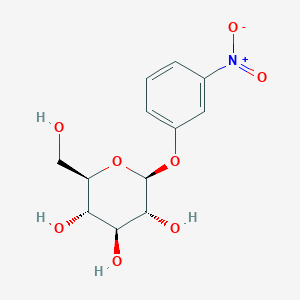


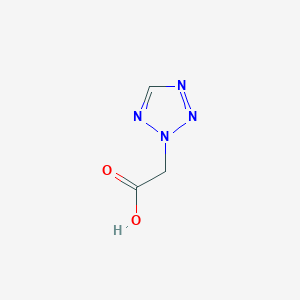
![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)






